N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Applications
Compounds with structures incorporating elements like triazaspiro[4.5]deca dien motifs, sulfanyl acetamide, and methoxyphenyl groups have been synthesized and evaluated for antimicrobial and antiviral activities. For instance, derivatives synthesized for potential antimicrobial activity have shown efficacy against various bacterial and fungal strains. Similar structural derivatives exhibited strong activity against influenza A/H3N2 virus, indicating the versatility of the scaffold for developing antiviral molecules (Baviskar, Khadabadi, & Deore, 2013); (Apaydın, Loy, Stevaert, & Naesens, 2020).
Anticancer Research
The investigation into anticancer properties of structurally related compounds has led to the identification of derivatives with significant activity against various cancer cell lines. This includes synthesis and evaluation of novel series of compounds with potential anticancer activity, where certain derivatives exhibited notable efficacy against CNS cancer cell lines and non-small cell lung cancer subpanels (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-28-11-9-24(10-12-28)26-22(17-7-5-4-6-8-17)23(27-24)32-16-21(29)25-18-13-19(30-2)15-20(14-18)31-3/h4-8,13-15H,9-12,16H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBQXKYIPODCMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.